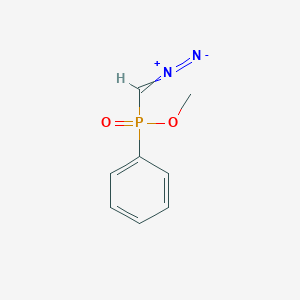![molecular formula C10F8N4 B14624124 4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine) CAS No. 57310-44-8](/img/structure/B14624124.png)
4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) is a fluorinated pyridine derivative known for its unique chemical properties. The compound features a diazenediyl linkage between two tetrafluoropyridine rings, making it a valuable subject for various chemical and industrial applications. The presence of fluorine atoms in the aromatic ring imparts distinct physical, chemical, and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) typically involves the nucleophilic substitution of fluorine atoms in tetrafluoropyridine derivatives. One common method is the reaction of pentafluoropyridine with appropriate nucleophiles under basic conditions, such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at reflux . This reaction yields 4-substituted tetrafluoropyridine derivatives, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of 4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) often involves large-scale synthesis using high-yield methods. The use of effective fluorinating reagents and reliable fluorination technology ensures the efficient production of the compound. The accumulation of advanced knowledge in fluorine chemistry has accelerated developments in this field, making the industrial synthesis of fluorinated pyridines more feasible .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound is highly reactive towards nucleophilic substitution due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as malononitrile, piperazine, and tetrazole-5-thiol are used under basic conditions (e.g., K₂CO₃ in DMF) to achieve nucleophilic substitution.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired products.
Major Products Formed
Applications De Recherche Scientifique
4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) involves its interaction with molecular targets through nucleophilic substitution reactions. The electron-withdrawing fluorine atoms enhance the compound’s reactivity towards nucleophiles, facilitating the formation of various derivatives. The specific molecular targets and pathways involved depend on the context of its application, such as in biological systems or industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentafluoropyridine: A precursor in the synthesis of 4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) and other fluorinated pyridine derivatives.
Tetrafluoropyridine Derivatives: Compounds with similar structures and reactivity, used in various chemical and industrial applications.
Uniqueness
4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) is unique due to its diazenediyl linkage and the presence of multiple fluorine atoms, which impart distinct chemical properties.
Propriétés
Numéro CAS |
57310-44-8 |
|---|---|
Formule moléculaire |
C10F8N4 |
Poids moléculaire |
328.12 g/mol |
Nom IUPAC |
bis(2,3,5,6-tetrafluoropyridin-4-yl)diazene |
InChI |
InChI=1S/C10F8N4/c11-1-5(2(12)8(16)19-7(1)15)21-22-6-3(13)9(17)20-10(18)4(6)14 |
Clé InChI |
UXXJLUMNSZLLDC-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=NC(=C1F)F)F)F)N=NC2=C(C(=NC(=C2F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14624046.png)
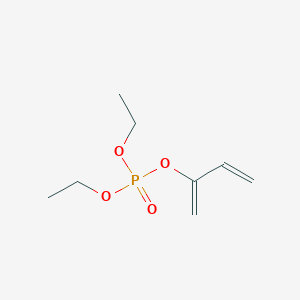
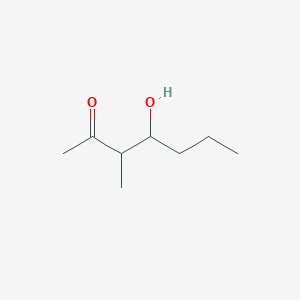
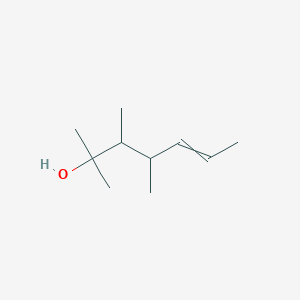

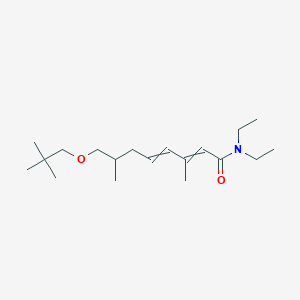



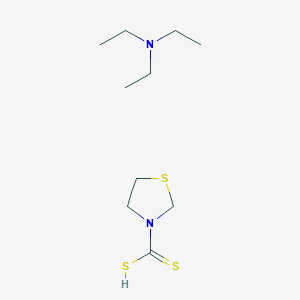
![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)

